molecular formula C17H20N2O4 B13719115 Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate

Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate

Cat. No.: B13719115
M. Wt: 316.35 g/mol
InChI Key: NXFULPMGRQYMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 4-position and a dimethoxybenzylamino group at the 3-position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid and 2,4-dimethoxybenzylamine.

    Esterification: The 4-aminobenzoic acid is first esterified using methanol and a suitable acid catalyst to form methyl 4-aminobenzoate.

    Amidation: The methyl 4-aminobenzoate is then reacted with 2,4-dimethoxybenzylamine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate ring.

    Reduction: Reduced forms of the amino groups.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog with only an amino group at the 4-position.

    Methyl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of the dimethoxybenzylamino group.

    Methyl 4-amino-3-bromobenzoate: Contains a bromine atom at the 3-position instead of the dimethoxybenzylamino group.

Uniqueness

Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate is unique due to the presence of the dimethoxybenzylamino group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

methyl 4-amino-3-[(2,4-dimethoxyphenyl)methylamino]benzoate

InChI

InChI=1S/C17H20N2O4/c1-21-13-6-4-12(16(9-13)22-2)10-19-15-8-11(17(20)23-3)5-7-14(15)18/h4-9,19H,10,18H2,1-3H3

InChI Key

NXFULPMGRQYMFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=C(C=CC(=C2)C(=O)OC)N)OC

Origin of Product

United States

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